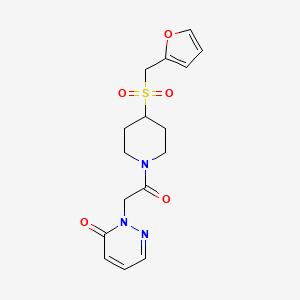

2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-15-4-1-7-17-19(15)11-16(21)18-8-5-14(6-9-18)25(22,23)12-13-3-2-10-24-13/h1-4,7,10,14H,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDNIORGISPDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Attachment of the Furan Moiety: The furan ring is often introduced through sulfonylation reactions, where a furan-2-ylmethyl sulfonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various functionalized piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or as a central nervous system agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes involved in inflammation or cell proliferation.

Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Implications

- Sulfonyl vs.

- Piperidine vs. Piperazine : The piperidine ring in the target compound lacks the additional nitrogen found in piperazine derivatives (e.g., ), which may reduce basicity and alter metabolic stability.

- Furan vs. Halogenated Aromatic Groups : The furan-2-ylmethyl group introduces a heteroaromatic motif, contrasting with halogenated phenyl groups in . Furan’s oxygen atom may engage in hydrogen bonding, whereas halogens (e.g., fluorine, chlorine) enhance lipophilicity and π-stacking interactions.

Biological Activity

The compound 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one , known for its complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Structural Overview

This compound features several key structural components:

- Piperidine ring : Implicated in various biological activities, including anesthetic effects and enzyme inhibition.

- Furan moiety : Contributes to the compound's aromatic characteristics and potential electrophilic behavior.

- Sulfonyl group : Enhances electrophilicity, allowing for interactions with biological targets.

Antitumor and Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antitumor and antimicrobial activities. The sulfonamide derivatives are particularly noted for their ability to inhibit metalloproteinases, which are critical in cancer metastasis and tissue remodeling .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)-1-methylsulfonylpiperidine | Piperidine ring, sulfonamide group | Active against various cancers |

| 5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine | Similar piperidine structure | Antimicrobial properties |

| 5-methoxy-2-piperidin-4-yloxypyridine | Piperidine framework with methoxy substitution | Neuroprotective effects |

Enzyme Inhibition

The compound's sulfonamide functionality is associated with diverse pharmacological effects, including:

- Antibacterial action : Effective against several bacterial strains.

- Enzyme inhibition : Particularly notable for inhibiting acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Preparation of the piperidine derivative.

- Introduction of the furan group via nucleophilic substitution.

- Sulfonylation using sulfonyl chlorides or other agents.

Advanced synthetic methods may employ microwave-assisted synthesis to enhance yield and purity .

Antibacterial Activity Study

In a study evaluating the antibacterial properties of synthesized compounds bearing similar moieties, results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. Compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness .

Enzyme Inhibition Study

Another study focused on enzyme inhibition demonstrated that selected compounds exhibited strong inhibitory activity against urease, with IC50 values indicating significant potency. For instance, several derivatives showed IC50 values as low as 0.63 µM, highlighting their potential therapeutic applications in enzyme-related disorders .

Q & A

Q. What are the optimal synthetic routes for 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?

- Methodological Answer : A common synthesis involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

Sulfonylation : React 4-aminopiperidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., K₂CO₃) to introduce the sulfonyl group.

Acylation : Couple the sulfonylated piperidine with a pyridazinone core via a 2-oxoethyl linker using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF.

Critical parameters include maintaining anhydrous conditions, controlling reaction temperatures (0–25°C), and purifying intermediates via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify connectivity of the piperidine, sulfonyl, and pyridazinone moieties. For example, the furan protons appear as distinct doublets (~δ 6.3–7.4 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···π or hydrogen bonds). Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain high-quality crystals .

Q. What are the key physicochemical properties relevant to biological studies?

- Methodological Answer : Key properties include:

- LogP : Determined via HPLC or shake-flask methods to assess lipophilicity (critical for membrane permeability).

- Solubility : Measured in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy.

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to study interactions with targets like kinases or GPCRs. Key steps:

Target Preparation : Retrieve protein structures from PDB (e.g., 4LDE for kinase targets).

Ligand Parameterization : Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

Binding Affinity Analysis : Calculate binding free energies (MM/PBSA) and validate with experimental IC₅₀ data. The furan and sulfonyl groups often contribute to hydrogen bonding and hydrophobic interactions .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in piperidine).

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

Q. What experimental design principles optimize the synthesis yield and purity?

- Methodological Answer : Use a factorial design (DoE) to test variables:

- Factors : Catalyst loading (e.g., Pd/C for coupling), solvent polarity (DMF vs. THF), and reaction time.

- Response Variables : Yield (HPLC purity >95%) and byproduct formation.

Statistical analysis (ANOVA) identifies significant factors. For example, higher DMF polarity may improve acylation efficiency but increase hydrolysis byproducts .

Q. How does crystallographic data inform intermolecular interactions in solid-state formulations?

- Methodological Answer : Crystal packing analysis (Mercury software) reveals:

- Hydrogen Bonds : Between sulfonyl oxygen and pyridazinone NH groups.

- π-Stacking : Aromatic interactions between furan and pyridazinone rings.

These interactions influence solubility and stability. For example, strong H-bonding networks may reduce dissolution rates, requiring co-crystallization with excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.